molecular formula C14H23N3O3S B2549683 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide CAS No. 1796948-83-8

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide

Cat. No.: B2549683
CAS No.: 1796948-83-8
M. Wt: 313.42
InChI Key: RXXLWLWXFJIYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide is a complex organic compound that features a combination of tetrahydropyran, pyrazole, and cyclohexanesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonamide formation through the reaction of the intermediate with cyclohexanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanemethanesulfonamide

Uniqueness

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c18-21(19,14-4-2-1-3-5-14)16-12-10-15-17(11-12)13-6-8-20-9-7-13/h10-11,13-14,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXLWLWXFJIYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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